3-Nitrophthalic anhydride

Catalog No.
S565647
CAS No.
641-70-3
M.F
C8H3NO5
M. Wt
193.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nitrophthalic anhydride

CAS Number

641-70-3

Product Name

3-Nitrophthalic anhydride

IUPAC Name

4-nitro-2-benzofuran-1,3-dione

Molecular Formula

C8H3NO5

Molecular Weight

193.11 g/mol

InChI

InChI=1S/C8H3NO5/c10-7-4-2-1-3-5(9(12)13)6(4)8(11)14-7/h1-3H

InChI Key

ROFZMKDROVBLNY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)OC2=O

Synonyms

4-Nitro-1,3-isobenzofurandione; 3-Nitrophthalic Acid Anhydride; 4-Nitro-2-benzofuran-1,3-dione; 4-Nitroisobenzofuran-1,3-dione; NSC 27006; NSC 4134;

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)OC2=O

Specific Scientific Field: Organic Chemistry

Summary:

3-Nitrophthalic anhydride: (CAS 641-70-3) is an organic compound with the molecular formula C₈H₃NO₅. It appears as a yellow to beige crystalline powder and has a melting point of 160°C to 165°C . This compound finds applications in various scientific fields, and I’ll explore six of them below.

3-Nitrophthalic anhydride is a chemical compound with the molecular formula C₈H₃NO₅ and a molecular weight of 193.11 g/mol. It appears as a beige to yellow crystalline powder and has a melting point range of 163-165 °C. This compound is known for its moisture sensitivity and may decompose upon contact with water . The compound is synthesized primarily as an intermediate in various organic reactions, particularly in the pharmaceutical industry.

  • Nitration: It can be produced through the direct nitration of phthalic anhydride, yielding both 3-nitrophthalic anhydride and its isomer, 4-nitrophthalic anhydride .
  • Reactions with Aminoquinazolinones: This compound reacts with aminoquinazolinones to form phthalimidoquinazolinones, which are important in medicinal chemistry .
  • Formation of Benzimidazole Derivatives: It serves as a precursor for the synthesis of benzimidazole derivatives, including PARP inhibitors like ABT-472 .

While specific biological activities of 3-nitrophthalic anhydride are not extensively documented, its derivatives have shown significant pharmacological potential. For instance, compounds derived from it have been studied for their roles in cancer therapy due to their ability to inhibit poly (ADP-ribose) polymerase enzymes, which are involved in DNA repair mechanisms .

3-Nitrophthalic anhydride can be synthesized through several methods:

  • Direct Nitration: Phthalic anhydride is treated with a nitrating mixture (concentrated nitric acid and sulfuric acid), resulting in a mixture of nitrophthalic anhydrides, from which 3-nitrophthalic anhydride can be isolated .
  • Reaction with Acetic Anhydride: A method involves reacting 3-nitrophthalic acid with acetic anhydride at elevated temperatures (140 °C to 170 °C) for several hours. This process requires careful control of the molar ratios and conditions to optimize yield .
  • Fractional Distillation: Following nitration, separation techniques such as fractional distillation can be employed to isolate 3-nitrophthalic anhydride from its isomers .

The primary applications of 3-nitrophthalic anhydride include:

  • Pharmaceutical Intermediates: It is used in the synthesis of various pharmaceutical compounds, particularly those targeting cancer treatment.
  • Organic Synthesis: As a versatile building block in organic chemistry, it is utilized for creating complex molecules through various coupling reactions.
  • Research: Its derivatives are often studied for their biological activities and potential therapeutic effects.

Several compounds share structural similarities with 3-nitrophthalic anhydride. Here are some notable examples:

Compound NameMolecular FormulaUnique Characteristics
Phthalic AnhydrideC₈H₄O₃Parent compound; does not contain nitro groups.
4-Nitrophthalic AnhydrideC₈H₃NO₅Isomer; different position of nitro group affects reactivity.
2-Nitrophthalic AnhydrideC₈H₃NO₅Another isomer; exhibits different chemical properties.
BenzimidazoleC₈H₆N₂Related structure used in pharmaceuticals; lacks anhydride functionality.

Uniqueness

The uniqueness of 3-nitrophthalic anhydride lies in its specific substitution pattern that influences its reactivity and biological activity compared to its isomers and related compounds. Its role as a precursor for significant pharmaceutical agents further enhances its importance in organic synthesis.

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

641-70-3

Wikipedia

3-Nitrophthalic anhydride

General Manufacturing Information

1,3-Isobenzofurandione, 4-nitro-: ACTIVE

Dates

Modify: 2023-08-15

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